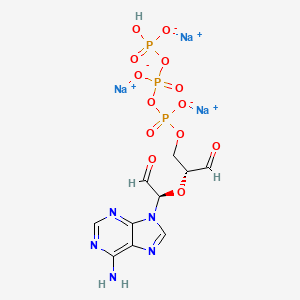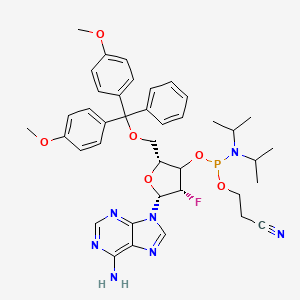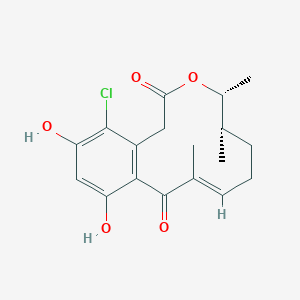
Maleimido-mono-amide-NOTA TFA Salt (Technical Grade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maleimide-NOTA (TFA) is a compound that combines the functionalities of maleimide and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Maleimide is known for its ability to react with thiol groups, making it useful in bioconjugation applications. NOTA is a macrocyclic chelator that forms highly stable complexes with metal ions, particularly gallium ions. The combination of these two functionalities in Maleimide-NOTA (TFA) allows for site-specific radiolabeling and other applications in biochemistry and molecular biology .
准备方法
The synthesis of Maleimide-NOTA (TFA) involves two basic synthetic routes for mono- and bis-maleimide bearing NOTA chelators. These methods are characterized by their simplicity, short reaction times, practical purification methods, and acceptable to very good chemical yields .
-
Synthetic Route 1
Starting Materials: (S)-p-SCN-Bn-NOTA and (S)-p-NH2-Bn-NOTA.
Reaction Conditions: The reactions are typically carried out in aqueous solutions at room temperature.
-
Synthetic Route 2
Starting Materials: Similar to Route 1, but with variations in the functional groups attached to NOTA.
Reaction Conditions: Similar to Route 1, with slight modifications to optimize yield and purity.
Purification: Similar to Route 1, with HPLC and TFA to prevent hydrolysis.
化学反应分析
Maleimide-NOTA (TFA) undergoes several types of chemical reactions, primarily involving the maleimide group:
-
Thiol-Maleimide Reaction
Type: Addition reaction.
Reagents: Thiol-containing compounds.
Conditions: Typically carried out in aqueous solutions at neutral pH.
Products: Thiosuccinimide products.
-
Hydrolysis
Type: Hydrolysis of thiosuccinimides.
Reagents: Water or aqueous solutions.
Conditions: Can occur under physiological conditions.
Products: Maleamic acids.
-
Dual Functionalization
Type: Consecutive conjugation of a thiol and an amine.
Reagents: Thiol and amine-containing compounds.
Conditions: One-pot reaction.
Products: Aminothiomaleimides.
科学研究应用
Maleimide-NOTA (TFA) has a wide range of applications in scientific research:
-
Radiolabeling
Use: Site-specific radiolabeling of biomolecules.
Applications: Positron emission tomography (PET) imaging, radiopharmaceuticals.
-
Bioconjugation
Use: Conjugation of proteins, peptides, and other biomolecules.
Applications: Antibody-drug conjugates, targeted drug delivery.
-
Molecular Imaging
Use: Imaging of biological processes at the molecular level.
Applications: Cancer diagnostics, tracking of therapeutic agents.
-
Therapeutic Applications
Use: Development of targeted therapies.
Applications: Cancer treatment, personalized medicine.
作用机制
The mechanism of action of Maleimide-NOTA (TFA) primarily involves the thiol-maleimide reaction, which is a type of click chemistry reaction. The maleimide group reacts with thiol groups on biomolecules to form stable thiosuccinimide linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Molecular Targets: Thiol groups on cysteine residues in proteins.
Pathways Involved: Thiol-Michael addition reaction, leading to the formation of stable thiosuccinimide linkages.
相似化合物的比较
Maleimide-NOTA (TFA) can be compared with other maleimide-functionalized chelators:
-
DOTA-Maleimide
Similarity: Both are used for bioconjugation and radiolabeling.
Difference: DOTA forms more stable complexes with a wider range of metal ions compared to NOTA.
-
DFO-Maleimide
Similarity: Both are used for radiolabeling and bioconjugation.
Difference: DFO is specifically used for labeling with zirconium-89, while NOTA is preferred for gallium-68.
-
Next Generation Maleimides (NGMs)
Similarity: Both are used for bioconjugation.
Difference: NGMs offer improved stability and dual functionalization capabilities.
属性
分子式 |
C20H28F3N5O9 |
|---|---|
分子量 |
539.5 g/mol |
IUPAC 名称 |
2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H27N5O7.C2HF3O2/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30;3-2(4,5)1(6)7/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30);(H,6,7) |
InChI 键 |
UXCOOSNZWCRARC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


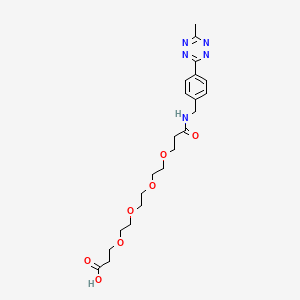
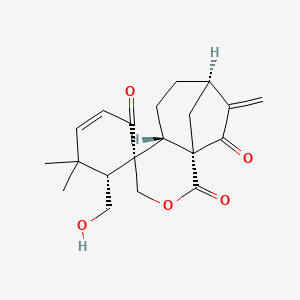
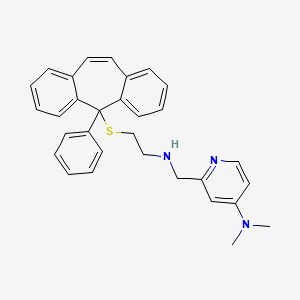

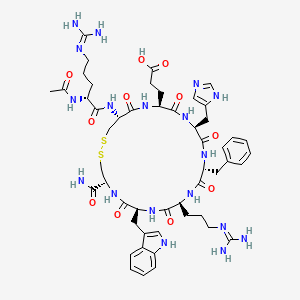
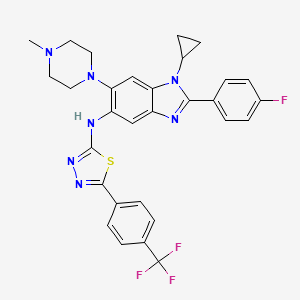
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
